Cas no 2649012-04-2 (tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate)

tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate
- tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate
- EN300-1874288
- 2649012-04-2
-
- Inchi: 1S/C14H17ClN2O3/c1-9(16-8-18)10-5-6-11(15)12(7-10)17-13(19)20-14(2,3)4/h5-7,9H,1-4H3,(H,17,19)
- InChI Key: OJANSYLIIBYXKJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1NC(=O)OC(C)(C)C)C(C)N=C=O
Computed Properties
- Exact Mass: 296.0927701g/mol
- Monoisotopic Mass: 296.0927701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 67.8Ų
tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874288-0.5g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1874288-1g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1874288-0.05g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1874288-0.1g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1874288-0.25g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1874288-10g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1874288-5g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1874288-2.5g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1874288-10.0g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1874288-5.0g |
tert-butyl N-[2-chloro-5-(1-isocyanatoethyl)phenyl]carbamate |
2649012-04-2 | 5g |
$2858.0 | 2023-06-01 |
tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate Related Literature
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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2. Water
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate
Professional Introduction to Compound with CAS No. 2649012-04-2 and Product Name: Tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate
The compound with the CAS number 2649012-04-2 and the product name Tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of functional groups such as the N-2-chloro and 1-isocyanatoethyl moieties makes it a versatile intermediate for various synthetic pathways, particularly in the creation of biologically active molecules.
In recent years, the pharmaceutical industry has seen a surge in the demand for innovative intermediates that can facilitate the synthesis of novel therapeutic agents. The Tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate stands out as a compound that meets this demand by offering a unique combination of reactivity and stability. Its molecular architecture allows for facile modifications, making it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its role in the synthesis of carbamate-based drugs. Carbamates have long been recognized for their pharmacological significance, exhibiting properties such as analgesic, anticonvulsant, and anti-inflammatory effects. The N-2-chloro group in the molecule enhances its reactivity, enabling it to participate in nucleophilic substitution reactions, which are crucial for constructing more complex drug molecules. This reactivity is further complemented by the 1-isocyanatoethyl side chain, which can undergo various transformations to introduce additional functional groups or linkages.
Recent studies have highlighted the importance of intermediates like Tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate in the development of targeted therapies. For instance, researchers have utilized this compound to synthesize novel inhibitors of enzymes involved in cancer metabolism. By modifying its structure, scientists have been able to develop molecules that exhibit high selectivity and potency against specific disease targets. These findings underscore the compound's potential as a building block for next-generation therapeutics.
The synthetic utility of Tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate extends beyond pharmaceutical applications. In industrial chemistry, it serves as a valuable precursor for specialty chemicals and polymers. Its ability to undergo polymerization reactions makes it particularly useful in the production of high-performance materials with tailored properties. This versatility underscores its importance not only in academic research but also in commercial applications.
From a chemical perspective, understanding the reactivity and stability of this compound is essential for optimizing synthetic routes. The N-2-chloro group, while highly reactive, can also pose challenges during synthesis due to its tendency to undergo side reactions if not properly controlled. Similarly, the 1-isocyanatoethyl moiety is sensitive to moisture and must be handled under inert conditions to prevent unwanted degradation. These considerations highlight the need for meticulous experimental design and precise control over reaction conditions when working with this intermediate.
Advances in computational chemistry have also played a significant role in elucidating the properties of Tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers predict its efficacy and potential side effects. These computational approaches are increasingly being integrated into drug discovery pipelines, allowing for faster identification and optimization of lead compounds.
The future prospects for this compound are promising, with ongoing research exploring new synthetic methodologies and applications. One particularly exciting area is its use in combinatorial chemistry libraries, where it can be rapidly screened alongside other intermediates to identify novel drug candidates. Additionally, its potential role in developing green chemistry processes is being investigated, with efforts focused on minimizing waste and improving reaction efficiency.
In conclusion,Tert-butyl N-2-chloro-5-(1-isocyanatoethyl)phenylcarbamate (CAS No. 2649012-04-2) represents a cornerstone in modern chemical synthesis and pharmaceutical development. Its unique structural features make it an invaluable tool for researchers seeking to create innovative therapeutic agents or advanced materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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